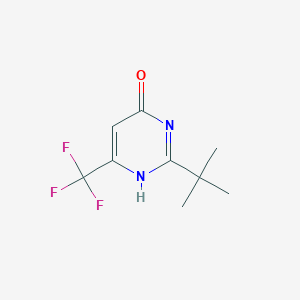

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol

Vue d'ensemble

Description

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions, often involving radical initiators or catalysts.

Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl and tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Applications De Recherche Scientifique

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol. Research indicates that compounds within this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Key Findings:

- Inhibition of COX Enzymes : A study demonstrated that certain pyrimidine derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to the standard drug celecoxib. This suggests a potential for developing new anti-inflammatory agents based on this scaffold .

- Structure-Activity Relationship (SAR) : The presence of electron-releasing substituents on the pyrimidine ring was found to enhance anti-inflammatory activity. For instance, modifications at the 2-position of the pyrimidine skeleton were shown to facilitate increased potency against COX enzymes .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis and other pathogens.

Research Insights:

- Anti-tubercular Activity : A series of trifluoromethyl pyrimidinones, including derivatives of this compound, demonstrated promising activity against M. tuberculosis. One notable compound from this series exhibited a minimum inhibitory concentration (MIC) of 4.9 μM without cytotoxic effects on human liver cells (HepG2) .

- Mechanism of Action : The mechanism underlying the antibacterial activity involves rapid bactericidal effects against replicating M. tuberculosis, indicating potential for further development as an anti-tubercular agent .

Case Studies and Experimental Data

The following table summarizes key studies involving this compound and related derivatives:

Mécanisme D'action

The mechanism of action of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(tert-Butyl)-4-chloropyrimidine

- 2-(tert-Butyl)-6-methylpyrimidin-4-ol

- 2-(tert-Butyl)-6-(difluoromethyl)pyrimidin-4-ol

Uniqueness

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar pyrimidine derivatives.

Activité Biologique

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 273.23 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability, making it a promising candidate for drug development.

Research indicates that this compound exhibits several biological activities primarily through its interaction with various enzymes and receptors:

- Inhibition of NAPE-PLD : The compound has been identified as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Its inhibitory potency was evaluated using biochemical assays, revealing an IC50 value that supports its potential as a therapeutic agent in modulating lipid signaling pathways .

- Anti-inflammatory Activity : In vitro studies have demonstrated that related pyrimidine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity. While specific data for this compound is limited, its structural analogs show promising results with IC50 values comparable to established anti-inflammatory drugs .

- Cytotoxic Effects : Preliminary cytotoxicity assays indicate that pyrimidine derivatives can exhibit selective toxicity against cancer cell lines, particularly breast cancer cells (e.g., MDA-MB-231). The mechanism involves the induction of apoptosis and cell cycle arrest, which could be relevant for further investigations into the therapeutic potential of this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Substituent Effects : The presence of bulky groups like tert-butyl enhances the compound's hydrophobic interactions, potentially increasing its binding affinity to target proteins.

- Trifluoromethyl Group : This group is known to improve metabolic stability and influence the electronic properties of the molecule, affecting its interaction with biological targets .

Table 1: Structure-Activity Relationship Analysis

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | NAPE-PLD Inhibitor, Anti-inflammatory Potential |

| Analog A | 0.04 | COX-2 Inhibition |

| Analog B | 0.126 | Cytotoxicity against MDA-MB-231 |

Case Studies

Several studies have highlighted the biological potential of pyrimidine derivatives similar to this compound:

- Anti-tubercular Activity : A series of trifluoromethyl pyrimidinones were evaluated for their anti-tubercular properties, showing significant activity against Mycobacterium tuberculosis with low cytotoxicity in human liver cells .

- Cancer Therapeutics : Research has indicated that certain pyrimidine derivatives can inhibit tumor growth in vivo, suggesting that modifications to the pyrimidine scaffold could yield potent anticancer agents .

Propriétés

IUPAC Name |

2-tert-butyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-8(2,3)7-13-5(9(10,11)12)4-6(15)14-7/h4H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKVWYTUBVEFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593378 | |

| Record name | 2-tert-Butyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193610-95-6 | |

| Record name | 2-tert-Butyl-6-(trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.